![molecular formula C16H16ClNO B2918331 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide CAS No. 790271-00-0](/img/structure/B2918331.png)
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound with the CAS Number: 790271-00-0. It has a molecular weight of 273.76 . The IUPAC name for this compound is N-(1-[1,1’-biphenyl]-4-ylethyl)-2-chloroacetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is 1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Metabolism and Environmental Fate
2-Chloro-N-[1-(4-phenylphenyl)ethyl]acetamide, related to chloroacetamide herbicides like acetochlor and alachlor, is metabolized in both human and rat liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic compounds through intermediate metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). These intermediates further metabolize to bioactive compounds, highlighting the intricate bioactivation processes involved (Coleman et al., 2000; Coleman et al., 2000).
Herbicide Distribution and Degradation
The distribution of acetochlor, a related chloroacetamide herbicide, in the hydrologic system during its first season of use in the Midwestern United States was documented. It was detected in rain and stream samples, illustrating the environmental mobility and persistence of such compounds. This study provides insights into the environmental behavior of chloroacetamide herbicides, including 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide (Kolpin et al., 1996).
Synthesis and Radio-labeling for Studies
The synthesis and radio-labeling of chloroacetanilide herbicides, such as acetochlor, enable detailed studies on their metabolism and mode of action. This research facilitates understanding of the environmental and biological interactions of related compounds like 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide (Latli & Casida, 1995).
Potential Therapeutic Applications
Compounds with a structure similar to 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This suggests a broader application of such chemical structures in developing new therapeutic agents (Rani et al., 2014).
Soil Interaction and Herbicide Activity
The soil interaction and herbicidal activity of related chloroacetamide herbicides are influenced by environmental factors like wheat straw and irrigation. Understanding these interactions can help in assessing the environmental impact and efficacy of compounds like 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide in agricultural settings (Banks & Robinson, 1986).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGVKKZQICGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)

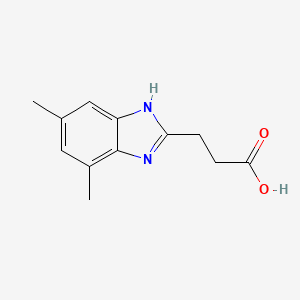
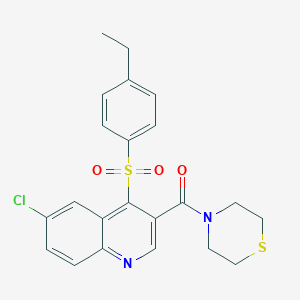
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
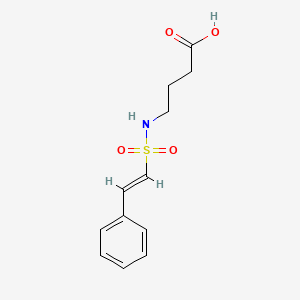
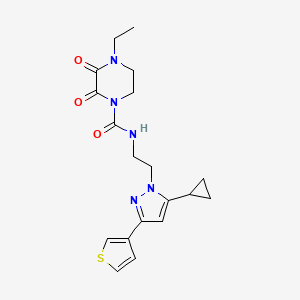
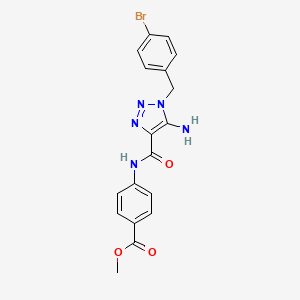
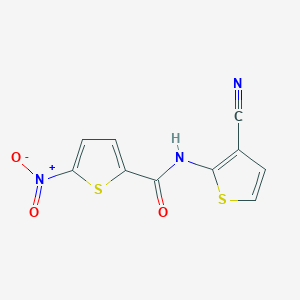
![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)
![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)
